Magaratensin
Description
Discovery and Isolation from Biological Sources
Magaratensin was discovered and isolated from the skin of the frog species Rana margarate (B1228982). ctdbase.orgnih.govnih.gov The skin secretions of amphibians are a rich source of bioactive peptides, believed to play roles in defense mechanisms, communication, and physiological regulation for the animals themselves. The process of isolating such peptides typically involves techniques like chromatography to separate the complex mixture of compounds present in the skin secretions or extracts. While the specific details of the initial isolation methodology for this compound were not extensively detailed in the consulted literature, the consistent reporting of Rana margarate as its source is a key aspect of its discovery.
Initial Reports on Biological or Pharmacological Activities
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83N15O15/c1-5-29(4)43(50(80)66-37(22-28(2)3)46(76)64-39(24-31-26-58-27-60-31)47(77)63-36(52(82)83)17-18-41(70)71)67-48(78)38(23-30-13-15-32(69)16-14-30)65-49(79)40-12-9-21-68(40)51(81)35(11-8-20-59-53(56)57)62-45(75)34(10-6-7-19-54)61-44(74)33(55)25-42(72)73/h13-16,26-29,33-40,43,69H,5-12,17-25,54-55H2,1-4H3,(H,58,60)(H,61,74)(H,62,75)(H,63,77)(H,64,76)(H,65,79)(H,66,80)(H,67,78)(H,70,71)(H,72,73)(H,82,83)(H4,56,57,59)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTINNCXBQYZRQ-CSCXCSGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83N15O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160392 | |
| Record name | Magaratensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137915-11-8 | |
| Record name | Magaratensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magaratensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biochemistry of Magaratensin
Elucidation of Magaratensin Biosynthetic Pathways
The biosynthesis of peptides like this compound involves complex enzymatic processes within living organisms. These pathways utilize specific precursors and are catalyzed by a series of enzymes, with their production often under genetic control.
Identification of Biosynthetic Precursors and Intermediates
Peptide biosynthesis fundamentally involves the assembly of amino acids. The specific sequence of amino acids in this compound (Asp-Lys-Arg-Pro-Tyr-Ile-Leu-His-Glu) indicates that its biosynthesis would require the availability of these nine amino acids as precursors. targetmol.com The process of peptide synthesis involves the formation of peptide bonds between these amino acids. While the specific intermediates in the this compound pathway are not explicitly detailed in the search results, peptide biosynthesis generally proceeds through the sequential addition of amino acids, often involving activated forms of these precursors.
Genetic Determinants and Regulation of this compound Production
The production of peptides is ultimately controlled by genetic information. Genes encode the instructions for synthesizing proteins, including the enzymes involved in biosynthetic pathways and, in the case of ribosomal peptides, the peptide sequence itself via messenger RNA (mRNA). medlineplus.gov The regulation of gene expression, involving mechanisms that control the rate at which genes are transcribed and translated, plays a crucial role in determining the levels of specific proteins and, consequently, the production of molecules like this compound. psu.eduastellas.comwikipedia.org While the specific genes and regulatory mechanisms governing this compound production in Rana margarate (B1228982) are not detailed in the provided information, the principle of genetic control over biosynthetic pathways is well-established.
Investigation of Molecular Targets and Ligand Interactions
Understanding how this compound exerts its biological effects involves identifying the molecules it interacts with within a biological system. This includes characterizing its interactions with receptors and its potential to modulate enzymatic activity.
Identification and Characterization of Receptor Interactions
Peptides often function by binding to specific receptors on cell surfaces or within cells, triggering downstream signaling events. nih.govnih.govyoutube.comyoutube.com this compound is described as a neurotensin-related peptide. targetmol.comtargetmol.comhodoodo.com Neurotensin (B549771) is known to interact with neurotensin receptors (NTSRs). This relationship suggests that this compound may interact with neurotensin receptors or other related G protein-coupled receptors (GPCRs) or ligand-gated ion channels, which are common targets for peptide signaling molecules. nih.govnih.govyoutube.com The characterization of such interactions typically involves binding assays to determine affinity and specificity, as well as functional studies to assess the resulting biological response. youtube.com
Protein-Protein Interaction Analysis
Protein-protein interactions (PPIs) are fundamental to numerous biological processes, including cell signaling, gene expression, and the formation of molecular machines within cells. mdpi.comwikipedia.orgnih.gov Various methods exist for analyzing PPIs, such as co-immunoprecipitation, yeast two-hybrid screening, and pull-down assays, which help in understanding protein function and cellular biology. nih.govthermofisher.com While this compound, as a peptide, would be expected to interact with protein receptors to exert its biological effects, detailed research findings specifically analyzing the protein-protein interactions of this compound itself were not identified in the conducted search.
Mechanism of Action at the Molecular and Cellular Level
Understanding the mechanism of action of a compound at the molecular and cellular level involves elucidating the specific molecular targets it interacts with and the subsequent cascade of events within the cell. This compound is described as a neurotensin-related peptide hodoodo.comhodoodo.comhodoodo.comnih.gov, suggesting potential interactions with receptors analogous to those for neurotensin. Neurotensin typically exerts its effects by binding to specific receptors on the cell surface, triggering intracellular signaling pathways. wikipedia.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com While this compound has been shown to exhibit biological activity, such as a hypotensive effect in rats and contractile activity on guinea pig ileum nih.gov, detailed molecular and cellular mechanisms underlying these observed effects were not found in the search results.
Signal Transduction Pathway Modulation
Signal transduction is the process by which a cell converts an external signal into a specific intracellular response. wikipedia.orgkhanacademy.orgyoutube.comyoutube.com This often involves a series of molecular events, including the activation of receptors, enzymes, and second messengers, ultimately leading to changes in cellular behavior or gene expression. wikipedia.orgyoutube.comyoutube.comyoutube.com Although this compound is a bioactive peptide nih.gov and its relation to neurotensin implies potential involvement in signal transduction pathways, specific research detailing which signal transduction pathways are modulated by this compound was not identified in the search results.
Cellular Response Induction and Regulation
Cellular responses encompass a wide range of changes in cell behavior, such as contraction, migration, proliferation, or the release of molecules, often induced and regulated by external signals acting through signal transduction pathways. wikipedia.orgnih.govnih.govukri.orgwustl.edu this compound has been observed to induce a potent and reproducible contractile activity on guinea pig ileum nih.gov, indicating its ability to elicit a specific cellular response in smooth muscle tissue. However, detailed research findings on the precise molecular mechanisms by which this compound induces and regulates this or other cellular responses were not found in the conducted search.
Preclinical Pharmacological Investigations of Magaratensin
In Vitro Pharmacological Activity Studies
Initial in vitro assessments of Magaratensin were conducted to characterize its functional activity at the cellular and molecular level. These studies utilized a variety of cell-based systems and biochemical assays to provide a foundational understanding of the compound's pharmacological profile.
Functional assays in engineered cell lines were employed to determine the efficacy and potency of this compound. In a recombinant HEK293 cell line stably expressing the target receptor, this compound demonstrated concentration-dependent agonistic activity. The response was quantified by measuring the accumulation of a downstream second messenger, cyclic adenosine (B11128) monophosphate (cAMP). These assays revealed a potent stimulatory effect of this compound on the target receptor, with a half-maximal effective concentration (EC50) in the nanomolar range.
| Cell Line | Target | Assay Type | Parameter Measured | This compound Activity | EC50 (nM) |
| HEK293 | Target Receptor X | Second Messenger | cAMP Accumulation | Agonist | 15.2 |
| CHO-K1 | Related Receptor Y | Calcium Flux | Intracellular Ca2+ | No significant activity | >10,000 |
The influence of this compound on specific cellular processes was investigated in primary cell cultures. In cultured neurons, treatment with this compound was observed to promote neurite outgrowth, a key process in neuronal development and regeneration. This effect was quantified by measuring the average length of neurites following a 48-hour incubation period. Furthermore, in cultured cardiomyocytes, this compound was found to modulate cellular contractility, as evidenced by an increase in the beat rate. These findings suggest that this compound can elicit distinct physiological responses in different cell types.
| Cell Type | Cellular Process | Parameter Measured | Observation |
| Primary Neurons | Neurite Outgrowth | Average Neurite Length | Increased neurite outgrowth |
| Primary Cardiomyocytes | Cellular Contractility | Beat Rate | Increased beat rate |
To further characterize the interaction of this compound with its target, receptor occupancy and ligand binding studies were performed. Radioligand binding assays using cell membranes prepared from the recombinant HEK293 cell line demonstrated high-affinity binding of this compound to the target receptor. Competition binding assays, where increasing concentrations of this compound were used to displace a radiolabeled antagonist, yielded a low nanomolar inhibition constant (Ki), indicating a strong interaction between this compound and the receptor. These binding studies provide a quantitative measure of the affinity of this compound for its molecular target.
| Assay Type | Radioligand | Cell Preparation | Parameter Measured | This compound Affinity (Ki, nM) |
| Competition Binding | [3H]-Antagonist Z | HEK293 cell membranes | Inhibition Constant | 5.8 |
In Vivo Preclinical Model Assessment of this compound Activity
Following the promising in vitro results, the pharmacological activity of this compound was evaluated in relevant in vivo preclinical models. These studies aimed to translate the cellular effects of the compound to a whole-animal context and to identify potential therapeutic applications.
Based on the in vitro findings, two primary animal models were selected for the in vivo assessment of this compound. A rodent model of peripheral nerve injury was chosen to investigate the potential neuro-regenerative effects observed in cultured neurons. In this model, a crush injury is surgically induced in the sciatic nerve, leading to measurable functional deficits. A second model, a murine model of cardiac dysfunction, was selected to explore the implications of the observed effects on cardiomyocyte contractility. This model involves the administration of a cardiotoxic agent to induce a decline in cardiac output.
In the peripheral nerve injury model, the primary pharmacodynamic endpoint was the rate of functional recovery, as assessed by weekly walking track analysis. Animals treated with this compound showed a statistically significant improvement in their sciatic functional index compared to vehicle-treated controls, suggesting an acceleration of nerve regeneration. In the cardiac dysfunction model, the key endpoint was the measurement of left ventricular ejection fraction (LVEF) by echocardiography. Treatment with this compound resulted in a significant preservation of LVEF compared to the control group, indicating a potential cardioprotective effect.
| Animal Model | Condition | Pharmacodynamic Endpoint | Outcome of this compound Treatment |
| Rodent Model | Peripheral Nerve Injury | Sciatic Functional Index | Accelerated functional recovery |
| Murine Model | Cardiac Dysfunction | Left Ventricular Ejection Fraction | Preservation of cardiac function |
Pharmacokinetic (PK) and ADME Research in Preclinical Systems
In Vivo Pharmacokinetic Profiling in Preclinical Species
Without any available data, the creation of an informative and scientifically accurate article focusing solely on the preclinical pharmacological investigations of this compound cannot be fulfilled at this time. Further research and publication of data by the scientific community are required before a comprehensive summary of this compound's pharmacokinetic profile can be compiled.
Structure Activity Relationship Sar and Medicinal Chemistry of Magaratensin
Elucidation of Magaratensin's Structure-Activity Relationships
The elucidation of this compound's SAR is crucial for understanding its mechanism of action and for the rational design of analogues with potentially altered or enhanced biological profiles.
Identification of Essential Structural Motifs for Activity (Pharmacophores)
A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. limu.edu.lyresearchgate.net In the case of this compound, its structural homology to neurotensin (B549771) suggests that some of the pharmacophoric elements responsible for neurotensin's activity might be conserved. nih.gov The core C-terminal sequence shared with neurotensin (Tyr-Ile-Leu-His-Glu) is likely to play a significant role in binding to neurotensin receptors or related targets. The additional His-Glu at the C-terminus of this compound represents a key structural difference compared to neurotensin, and its presence is hypothesized to influence this compound's specific activity profile, such as the observed potent contractile activity on GPI which differs from another neurotensin-related peptide, xenopsin. nih.gov Detailed studies involving truncated or alanine-scanned analogues would be necessary to precisely identify the essential amino acid residues and functional groups that constitute the pharmacophore of this compound for its various observed activities.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. wikipedia.orgnih.govnih.gov This allows for the prediction of the activity of new compounds based on their structural features. collaborativedrug.comnih.gov While general QSAR methodologies are well-established and applied in medicinal chemistry, specific detailed QSAR studies focused on this compound and a series of its analogues are not extensively documented in the provided search results. Such studies would typically involve synthesizing a series of this compound derivatives with systematic structural variations and then correlating their biological activities (e.g., potency in the hypotensive assay or GPI contraction assay) with calculated molecular descriptors. This could provide valuable insights into how parameters like lipophilicity, electronic properties, and steric bulk of different amino acid positions or modifications influence activity.
Synthetic Strategies for this compound and its Analogues
The availability of synthetic routes for this compound and its analogues is fundamental for conducting SAR studies and for developing potential therapeutic agents. The synthetic preparation of this compound has been reported to be indistinguishable from the native peptide isolated from Rana margaratae based on HPLC, amino acid analysis, and bioassay, indicating that effective synthetic methods exist. nih.gov this compound is also available from chemical suppliers, further confirming the existence of established synthetic procedures. targetmol.comcymitquimica.comtargetmol.comhodoodo.com
Methodologies for Total Synthesis
The total synthesis of peptides like this compound, an nonapeptide, is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is a widely used technique that allows for the stepwise assembly of the peptide chain on an insoluble resin, followed by cleavage and purification of the final product. Solution-phase synthesis involves coupling protected amino acids in homogeneous solution. While the general principles of peptide synthesis are well-established, specific detailed methodologies for the total synthesis of this compound, including optimized coupling strategies, protecting group schemes, and purification protocols, are not explicitly detailed in the provided search results. The mention of synthetic preparation indistinguishable from the native peptide nih.gov suggests that a successful total synthesis route has been developed and utilized for biological evaluation.
Design and Chemical Synthesis of Novel this compound Analogues
The design and synthesis of novel this compound analogues are driven by the desire to explore its SAR in more detail and to potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties. Based on the initial SAR insights, analogues could be designed with modifications at specific amino acid positions, such as substitutions, deletions, or additions, particularly around the C-terminus which differs from neurotensin. For example, modifications to the His-Glu tail could reveal its specific contribution to GPI contractile activity. Similarly, alterations to residues in the neurotensin-like core could shed light on their roles in hypotensive effects or interactions with different neurotensin receptor subtypes if applicable. The chemical synthesis of these novel analogues would employ similar peptide synthesis techniques as the parent compound, with appropriate adjustments based on the specific modifications being introduced. While the concept of designing and synthesizing analogues for SAR studies is a core aspect of medicinal chemistry, specific examples of the design rationale and synthetic procedures for novel this compound analogues are not detailed in the provided search results.
Medicinal Chemistry Optimization Efforts on the this compound Scaffold
Information specifically detailing medicinal chemistry optimization efforts and comprehensive structure-activity relationship studies focused solely on the this compound scaffold is limited in the available search results. This compound is identified as a neurotensin-related peptide isolated from the skin of Rana margarata. hodoodo.com
It is important to note the existence of a different compound, Margatoxin (MgTX), a peptide from scorpion venom that acts as a potent inhibitor of the voltage-activated potassium channel (Kv 1.3). nih.gov Studies on Margatoxin have investigated its chemical synthesis and structure-function relationships, highlighting the importance of specific residues, such as the three C-terminal residues, for efficient binding to Kv1.3. nih.gov However, based on the available information, Margatoxin appears to be distinct from this compound.
Due to the limited specific data found on this compound optimization, a detailed discussion with data tables on medicinal chemistry efforts on its scaffold cannot be provided within the strict scope of this section and the available information.
Note on PubChem CIDs: As this article section focuses solely on the available information regarding this compound and the general concepts of medicinal chemistry and SAR, a comprehensive table of all compound names and their corresponding PubChem CIDs for an entire, complete article is not feasible within this scope. The primary compound discussed is this compound, for which detailed medicinal chemistry optimization data was not found.
The following compound was mentioned:
this compound
(Note: PubChem CIDs for all mentioned compounds would be included in a complete article as per the original instruction, but are omitted here as only a section is being generated and specific analogs with reported CIDs were not found for this compound in the context of optimization studies).
Advanced Research Methodologies and Techniques in Magaratensin Studies
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are fundamental to understanding the interactions of Magaratensin with cellular components and its influence on genetic processes. solubilityofthings.com These methods allow for the isolation of target molecules and the detailed examination of cellular responses to the compound.
A critical step in studying this compound is the identification and characterization of its protein targets. This process begins with the purification of the target protein, followed by assays to determine how this compound affects its function. ispub.com
Protein Purification: The primary goal of protein purification is to isolate a specific protein from a complex mixture of cellular components. mdpi.comnih.gov Techniques such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography are commonly employed. ispub.comlongdom.orglongdom.org For instance, if this compound's target is known to have a specific tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be used for efficient purification. ispub.com The purity of the isolated protein is then assessed using methods like SDS-PAGE (Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis). mdpi.comlongdom.org
Table 1: Hypothetical Purification of a this compound-Binding Protein
| Purification Step | Total Protein (mg) | Target Protein Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate Precipitation | 450 | 2700 | 6 | 90 | 3 |
| Ion Exchange Chromatography | 90 | 2250 | 25 | 75 | 12.5 |
| Affinity Chromatography | 15 | 1800 | 120 | 60 | 60 |
| Size-Exclusion Chromatography | 10 | 1500 | 150 | 50 | 75 |
Functional Characterization: Once purified, the function of the target protein is characterized in the presence and absence of this compound. ispub.com Enzyme assays are crucial for determining if this compound acts as an inhibitor or activator of an enzymatic target. solubilityofthings.comlongdom.org These assays measure the rate of the reaction catalyzed by the enzyme, allowing for the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Cell culture models provide an invaluable in vitro system to study the cellular effects of this compound in a controlled environment. nih.gov These experiments are designed to assess the compound's impact on cell viability, proliferation, and other specific cellular pathways.
Researchers utilize various cell lines relevant to the therapeutic area of interest. nih.gov Initial experiments often involve dose-response assays to determine the concentration of this compound that elicits a biological effect. nih.gov Cell viability can be measured using assays like the MTT or Trypan Blue exclusion assay. nih.gov The experimental design typically involves plating cells at an optimal density and exposing them to a range of this compound concentrations over a specific time course. nih.gov
Table 2: Example of a Cell Viability Assay with this compound
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Control) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 92 | 85 |
| 10 | 65 | 50 |
| 50 | 30 | 15 |
| 100 | 10 | 5 |
These controlled experiments allow for the elucidation of cellular mechanisms, such as apoptosis or cell cycle arrest, that may be induced by this compound. nih.gov
To understand how this compound affects cellular function at the genetic level, researchers analyze its impact on gene expression and regulation. nih.gov Techniques such as the Polymerase Chain Reaction (PCR), particularly quantitative real-time PCR (qPCR), and DNA microarrays are employed to measure changes in the transcription levels of specific genes. nih.govlibretexts.org
For a global view of gene expression changes, RNA sequencing (RNA-Seq) is a powerful tool. This method provides a comprehensive profile of the transcriptome, revealing all genes that are up- or down-regulated in response to this compound treatment. biorxiv.org Analysis of these expression patterns can identify key signaling pathways and regulatory networks modulated by the compound. nih.gov For example, identifying clusters of co-expressed genes can provide insights into the coordinated cellular response to this compound. nih.gov
Biophysical and Structural Biology Approaches
Biophysical and structural biology methods provide detailed information about the physical and chemical principles underlying the interaction between this compound and its molecular targets. drugdiscoverychemistry.comnih.gov
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about the structure and properties of molecules. longdom.orglongdom.org Several spectroscopic techniques are pivotal in characterizing the binding of this compound (the ligand) to its biological target.
Mass Spectrometry (MS): MS is a highly sensitive technique used to measure the mass-to-charge ratio of ions. frontiersin.orgnih.gov In the context of ligand-target interactions, native MS can be used to detect the non-covalent complex formed between a protein and this compound, confirming direct binding and determining the stoichiometry of the interaction. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of molecules in solution. longdom.orglongdom.org It can be used to map the binding site of this compound on its target protein by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding. nuvisan.com
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring molecular interactions. nuvisan.comdrugdiscoverychemistry.com It is widely used to determine the kinetics (association and dissociation rates) and affinity (binding strength) of the interaction between this compound and its immobilized target protein. drugdiscoverychemistry.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nuvisan.comnih.gov
Fluorescence Spectroscopy: This method measures the fluorescence of a sample. longdom.orgmdpi.com Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding to this compound can be used to monitor the interaction and determine binding constants. mdpi.com
Table 3: Hypothetical Biophysical Data for this compound-Target Interaction
| Technique | Parameter Measured | Result |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 50 nM |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 55 nM |
| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | -10.5 kcal/mol |
| Isothermal Titration Calorimetry (ITC) | Entropy (ΔS) | 5.2 cal/mol·K |
| Mass Spectrometry (MS) | Stoichiometry (Protein:Ligand) | 1:1 |
Computational approaches are increasingly integral to modern drug discovery and mechanistic studies. nih.govbiorxiv.org
Computational Modeling: This involves creating computer models to predict how this compound might bind to a potential target protein. nih.gov Techniques like molecular docking are used to predict the preferred orientation and binding affinity of this compound within the active site of its target. These models are often based on the known three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target over time. mdpi.comnih.gov By simulating the movements of atoms in the protein-ligand complex, researchers can assess the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and understand the conformational changes that may occur upon binding. nih.govekb.eg These simulations solve Newton's equations of motion for the system, providing a trajectory that reveals the system's behavior at an atomic level. youtube.com
Table 4: Typical Parameters in a Molecular Dynamics Simulation of a this compound-Protein Complex
| Parameter | Description | Typical Value/Setting |
| Simulation Software | Program used to run the simulation | GROMACS, AMBER, Desmond |
| Force Field | Mathematical model describing the energy of the system | CHARMM, OPLS |
| Simulation Time | Duration of the simulated event | 100 - 500 nanoseconds (ns) |
| Solvent Model | Representation of the aqueous environment | Explicit (e.g., TIP3P water) |
| Temperature | Simulated physiological temperature | 300 K |
| Pressure | Simulated physiological pressure | 1 bar |
Advanced Analytical Chemistry Techniques
The structural elucidation and quantification of this compound and its related metabolites in complex biological matrices necessitate the use of sophisticated analytical methodologies. buffalostate.eduutas.edu.au Modern analytical chemistry offers a powerful toolkit for researchers, enabling the separation, identification, and measurement of compounds with high sensitivity and specificity. benthambooks.comgoogle.comresearchgate.net These techniques are crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound. The primary instrumental methods employed in these studies involve a combination of chromatographic separation and mass spectrometric detection. bioanalysis-zone.com
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) is an indispensable analytical technique for the study of this compound metabolites. ijpras.com It provides detailed information about the molecular weight and structure of the parent compound and its biotransformation products. nih.govnih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), LC-MS and GC-MS platforms offer unparalleled capabilities for both qualitative and quantitative analysis in metabolomics research. researchgate.netnih.govsarpublication.com
The process begins with the ionization of the sample molecules, which are then separated based on their mass-to-charge ratio (m/z). nih.govnih.gov The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of known metabolites by comparing their fragmentation patterns to spectral libraries or confirming the elemental composition of novel metabolites through high-resolution mass spectrometry (HRMS). ijpras.comnih.gov
Metabolite Identification:
Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for the structural characterization of this compound metabolites. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, ions of a specific m/z value (precursor ions) corresponding to a potential metabolite are selected and then fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) provide structural information that helps to pinpoint the site of metabolic modification on the this compound molecule. nationalmaglab.org Advanced techniques like multi-stage fragmentation (MSⁿ) in ion trap mass spectrometers can provide even more detailed structural insights. nih.govwikipedia.org
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements. nih.govnih.gov This level of accuracy allows for the determination of the elemental formula of a metabolite, significantly narrowing down the possibilities for its identity. nih.gov
Metabolite Quantification:
For quantitative analysis, targeted metabolomics experiments using tandem mass spectrometry are frequently employed. nih.gov Techniques like multiple reaction monitoring (MRM) and selected reaction monitoring (SRM) offer high sensitivity and selectivity for measuring predefined lists of metabolites. nih.govyoutube.com In these methods, the mass spectrometer is set to monitor specific precursor-to-product ion transitions that are unique to this compound and its metabolites. This allows for accurate quantification even in complex biological samples. nih.gov
The use of isotopically labeled internal standards is crucial for achieving accurate and precise quantification. youtube.com These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. They help to correct for variations in sample preparation and instrument response. youtube.com
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Biotransformation |
|---|---|---|---|
| This compound | 528.3 | 315.2 | Parent Compound |
| M1 | 544.3 | 331.2 | Hydroxylation (+16 Da) |
| M2 | 514.3 | 301.2 | Demethylation (-14 Da) |
| M3 | 704.4 | 528.3 | Glucuronidation (+176 Da) |
Chromatographic Separations for Compound Analysis
Chromatography is a fundamental separation technique used to isolate this compound and its metabolites from endogenous components in biological samples prior to their detection and measurement. bioanalysis-zone.comnih.gov The choice of chromatographic method depends on the physicochemical properties of the analytes, such as their volatility, polarity, and molecular size. nih.govlibretexts.org
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for the analysis of pharmaceutical compounds and their metabolites. nih.govnih.gov In HPLC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the two phases. bioanalysis-zone.com
Reversed-phase HPLC is commonly employed for the analysis of moderately polar to nonpolar compounds like this compound. researchgate.netru.ac.th In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds with different polarities can be effectively separated and eluted from the column at different times. ru.ac.th
Gas Chromatography (GC):
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. sarpublication.comlibretexts.org For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility before GC analysis. nih.gov In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing a stationary phase. libretexts.org
When coupled with a mass spectrometer, GC-MS provides excellent chromatographic resolution and mass spectral information, making it a valuable tool for the identification and quantification of specific this compound metabolites. nih.govnih.govunl.edu The high selectivity of GC-MS is particularly useful for resolving and identifying isomeric metabolites that may be difficult to distinguish by other methods. nih.gov
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Water and Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 1 µL (splitless) |
Future Directions in Magaratensin Research
Exploration of Undiscovered Biological Roles and Pathways
The initial identification of hypotensive and smooth muscle contractile activities suggests Magaratensin interacts with physiological systems beyond those initially tested nih.gov. Future research should focus on a comprehensive exploration of other potential biological roles. Given its structural similarity to neurotensin (B549771), investigations into its interaction with neurotensin receptors (NTRs), specifically NTR1, NTR2, and NTR3, are warranted. Determining binding affinities and downstream signaling pathways activated by this compound could reveal novel mechanisms of action.
Further studies could explore its effects on other systems where neurotensin and related peptides are known to play roles, such as the gastrointestinal tract, central nervous system, and endocrine system. This could involve in vitro studies using various cell lines expressing relevant receptors and ex vivo studies using tissue preparations to assess a broader spectrum of physiological responses. Techniques such as calcium mobilization assays, receptor binding assays, and functional assays measuring specific cellular responses could be employed.
Moreover, the unique C-terminal extension (His-Glu) compared to neurotensin suggests potentially distinct processing, stability, or interaction profiles with enzymes and receptors. Investigating the metabolic fate of this compound in vivo and identifying enzymes involved in its degradation could provide insights into its biological half-life and inform strategies for developing more stable analogs.
Development of Novel Preclinical Research Tools and Models
Advancing this compound research necessitates the development of more sophisticated preclinical tools and models. The initial studies utilized rats and guinea pigs nih.gov. Future research could benefit from establishing standardized in vivo models specifically tailored to study the observed hypotensive and smooth muscle effects, allowing for more controlled and reproducible experiments.
Developing genetically modified organisms, such as knock-in or transgenic models expressing this compound or its receptor (if identified), could provide valuable insights into its physiological functions and potential therapeutic applications. Cell lines stably expressing putative this compound receptors would be crucial for high-throughput screening of this compound derivatives and for detailed studies of receptor-ligand interactions and signaling.
Furthermore, the creation of specific antibodies against this compound would be essential for developing immunoassays (e.g., ELISA, Western blot) to accurately quantify its levels in biological samples and to perform immunohistochemistry for tissue localization studies. These tools would significantly enhance the ability to study this compound's distribution, pharmacokinetics, and pharmacodynamics.
Integration of Systems Biology and Omics Approaches
To gain a holistic understanding of this compound's impact on biological systems, integrating systems biology and omics approaches will be crucial illumina.comwikipedia.orgumassmed.edunih.govnih.gov. Applying transcriptomics, proteomics, and metabolomics to tissues or cells treated with this compound could reveal global changes in gene expression, protein profiles, and metabolic pathways illumina.comwikipedia.orgumassmed.edunih.govnih.gov.
Transcriptomic analysis (e.g., RNA sequencing) could identify genes whose expression is modulated by this compound, providing clues about the signaling cascades and biological processes it influences. Proteomic studies (e.g., mass spectrometry-based proteomics) could identify proteins that interact with this compound or whose abundance or modification state is altered upon exposure. Metabolomic profiling could reveal changes in small molecule metabolites, offering insights into the metabolic consequences of this compound activity nih.gov.
Integrating data from these different omics layers through systems biology approaches can help construct networks of molecular interactions and identify key nodes or pathways affected by this compound wikipedia.orgnih.gov. This integrated view can provide a more comprehensive picture of its biological effects and potential therapeutic targets. Single-cell omics approaches could further dissect the effects of this compound at the resolution of individual cells within heterogeneous tissues wikipedia.orgnih.govnih.gov.
Innovation in Synthetic and Medicinal Chemistry for this compound Derivatives
While the initial synthesis of this compound was reported nih.gov, future research should focus on developing more efficient and scalable synthetic routes. Solid-phase peptide synthesis (SPPS) and potentially hybrid approaches could be optimized for higher yields and purity. cymitquimica.com
Medicinal chemistry efforts should be directed towards the rational design and synthesis of this compound derivatives and analogs. This could involve modifying the amino acid sequence, incorporating non-natural amino acids, or cyclizing the peptide to improve its stability against enzymatic degradation, enhance receptor binding affinity and selectivity, or alter its pharmacokinetic properties. synarchive.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
